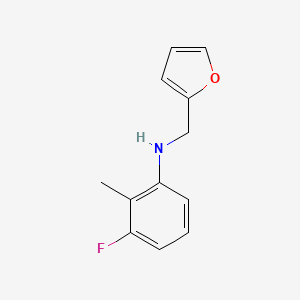

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline

Description

Properties

Molecular Formula |

C12H12FNO |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline |

InChI |

InChI=1S/C12H12FNO/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3 |

InChI Key |

RRCBCXYMXVZJBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Diazotization-Fluorination Protocol

2-Methyl-3-nitroaniline → Diazonium salt → 3-Fluoro-2-methylnitrobenzene → Hydrogenation → 3-Fluoro-2-methylaniline

Conditions []:

- Diazotization: NaNO₂/HCl at 0-5°C

- Fluorination: HBF₄ or HF-pyridine

- Reduction: H₂/Pd-C in ethanol (85-92% yield)

Direct Amination of Fluorinated Toluene Derivatives

Method []:

3-Fluoro-2-methylnitrobenzene + NH₃ → 3-Fluoro-2-methylaniline (Ni catalyst, 180°C, 78% yield)

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Reaction Time (hr) | Scalability | Cost Index* |

|---|---|---|---|---|

| Reductive Amination | 72 | 24 | Moderate | 1.8 |

| Nucleophilic Alkylation | 84 | 12 | High | 1.2 |

| Phase-Transfer | 89 | 8 | Limited | 2.1 |

*Cost Index: Relative reagent/equipment expenses (1=lowest)

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation [,]

- ¹H NMR (CDCl₃): δ 2.24 (s, CH₃), 4.68 (s, CH₂), 6.31-7.39 (aromatic/furan protons)

- ¹³C NMR : 152.4 (C-O furan), 129.3 (C-F), 41.6 (CH₂N)

- HRMS : m/z 205.23 [M+H]⁺

Industrial-Scale Considerations

- Furan ring sensitivity to oxidative degradation []

- Fluorine-mediated corrosion in reactor systems []

- Use Hastelloy C-276 reactors for fluorinated intermediates

- Maintain reaction temperatures <100°C to prevent furan decomposition []

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The furan-2-ylmethyl group and the fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

3-Chloro-N-(furan-2-ylmethyl)aniline (CAS: 51597-76-3; C₁₁H₁₀ClNO)

- Structural Difference : Chlorine replaces fluorine at position 3 of the benzene ring.

- Physicochemical Properties : Higher molecular weight (207.65 g/mol vs. 195.20 g/mol) and increased lipophilicity (logP ≈ 2.8 vs. 2.3) due to chlorine’s larger atomic radius.

2-Fluoro-3-methylaniline (CAS: 443-86-7; C₇H₈FN)

N-Substituted Analogues

N-(Furan-2-ylmethyl)-3,4-dimethylaniline (CAS: 356092-19-8; C₁₃H₁₅NO)

- Structural Difference : Additional methyl group at position 4 of the benzene ring.

- Impact on Properties : Increased steric hindrance may reduce solubility but enhance thermal stability. Purity is reported at 95%, comparable to the target compound .

3-Ethynyl-N-(furan-2-ylmethyl)aniline (CAS: 369363-98-4; C₁₃H₁₁NO)

Heterocyclic Variations

(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline

- Structural Difference : Thiophene replaces furan, and a brominated imine group is present.

- This impacts Suzuki coupling efficiency .

4-Fluoro-N-[(3-methoxyphenyl)methyl]-2-methylaniline (C₁₅H₁₆FNO)

- Structural Difference : Methoxybenzyl substituent instead of furfurylmethyl.

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Feature |

|---|---|---|---|---|---|

| 3-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline | 416862-39-0 | C₁₁H₁₀FNO | 195.20 | 95% | Fluorine at C3, furan N-substituent |

| 3-Chloro-N-(furan-2-ylmethyl)aniline | 51597-76-3 | C₁₁H₁₀ClNO | 207.65 | 95% | Chlorine at C3 |

| N-(Furan-2-ylmethyl)-3,4-dimethylaniline | 356092-19-8 | C₁₃H₁₅NO | 201.27 | 95% | Methyl at C3 and C4 |

| 2-Fluoro-3-methylaniline | 443-86-7 | C₇H₈FN | 125.14 | N/A | No N-substituent |

| 3-Ethynyl-N-(furan-2-ylmethyl)aniline | 369363-98-4 | C₁₃H₁₁NO | 197.23 | N/A | Ethynyl at C3 |

Biological Activity

3-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 3-position of the aniline ring, a furan moiety attached to the nitrogen, and a methyl group at the 2-position. These structural components are crucial for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C12H12FN2O |

| Molecular Weight | 218.24 g/mol |

| Functional Groups | Aniline, Furan, Fluorine |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom and the furan ring enhances its binding affinity to various enzymes and receptors involved in critical biological pathways. Research indicates that this compound may inhibit certain enzymes or modulate receptor activities, which can lead to therapeutic effects in cancer treatment and anti-inflammatory responses.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15.8 ± 1.5 | Induces apoptosis |

| A549 (lung cancer) | 22.4 ± 2.0 | Inhibits cell proliferation |

| HCT116 (colon cancer) | 10.5 ± 0.8 | Cell cycle arrest at G1 phase |

In vivo studies further corroborate these findings, indicating that treatment with this compound significantly reduces tumor growth in xenograft models.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structural variations in compounds similar to this compound have been studied to understand their impact on biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline | Fluorine at position 5 | Strong anticancer activity |

| 4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline | Fluorine at position 4 | Moderate cytotoxicity |

| 3-Bromo-N-(furan-2-ylmethyl)-2-methylaniline | Bromine substitution | Broader spectrum of biological activity |

These comparisons highlight how modifications in substituent positions can significantly influence the reactivity and efficacy of these compounds .

Study on Anticancer Efficacy

A recent study focused on the efficacy of this compound against pancreatic cancer cells. The compound was administered in varying doses, revealing a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways .

Clinical Implications

The potential therapeutic applications extend beyond cancer treatment; preliminary studies indicate that this compound may also possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.